molecular formula C5H6N2O4-2 B1235990 N-formimidoyl-L-aspartate(2-)

N-formimidoyl-L-aspartate(2-)

Cat. No.: B1235990
M. Wt: 158.11 g/mol
InChI Key: XTPIFIMCFHNJOH-VKHMYHEASA-L
Attention: For research use only. Not for human or veterinary use.
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Description

N-Formimidoyl-L-aspartate(2-) is a dianionic derivative of aspartic acid characterized by the substitution of a formimidoyl group (-NH-CHO) on the α-amino group. Structurally, it differs from N-formyl-L-aspartate (HMDB0060495) by the replacement of the formyl oxygen with an imino group (-NH-), leading to distinct reactivity and stability profiles. While N-formyl-L-aspartate is a known metabolite in aspartate processing, N-formimidoyl-L-aspartate(2-) is hypothesized to participate in specialized biochemical reactions, though its exact biological functions remain under investigation.

Properties

Molecular Formula

C5H6N2O4-2

Molecular Weight

158.11 g/mol

IUPAC Name

(2S)-2-(aminomethylideneamino)butanedioate

InChI

InChI=1S/C5H8N2O4/c6-2-7-3(5(10)11)1-4(8)9/h2-3H,1H2,(H2,6,7)(H,8,9)(H,10,11)/p-2/t3-/m0/s1

InChI Key

XTPIFIMCFHNJOH-VKHMYHEASA-L

SMILES

C(C(C(=O)[O-])N=CN)C(=O)[O-]

Isomeric SMILES

C([C@@H](C(=O)[O-])N=CN)C(=O)[O-]

Canonical SMILES

C(C(C(=O)[O-])N=CN)C(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and biochemical distinctions between N-formimidoyl-L-aspartate(2-) and related compounds:

Table 1: Comparative Analysis of N-Formimidoyl-L-Aspartate(2-) and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Charge State Biological Relevance
N-Formimidoyl-L-aspartate(2-) C₅H₅N₂O₄²⁻ 174.11 (neutral form) Formimidoyl, carboxylate Dianionic Hypothesized metabolic intermediate
N-Formyl-L-aspartate C₅H₇NO₅ 161.11 Formyl, carboxylate Anionic Aspartate pathway metabolite
N-alpha-Fmoc-L-aspartic acid amide C₁₉H₁₈N₂O₅ 354.36 Fmoc, amide, carboxylate Neutral Peptide synthesis reagent
(S,E)-Henicos-7-en-10-yl formyl-l-leucinate C₂₉H₅₃NO₄ 479.74 Formyl, ester, branched chain Neutral Antimicrobial agent precursor
Formoterol-related compound D C₂₄H₃₁N₃O₅ 441.52 Formamide, phenolic hydroxyl Neutral Pharmaceutical impurity

Structural and Functional Differences

Formimidoyl vs. Formyl Groups: The formimidoyl group in N-formimidoyl-L-aspartate(2-) introduces a basic imino nitrogen, enhancing its capacity for hydrogen bonding and metal chelation compared to the formyl group in N-formyl-L-aspartate. This structural distinction may influence enzymatic recognition in metabolic processes. In contrast, formyl-containing compounds like (S,E)-Henicos-7-en-10-yl formyl-l-leucinate exhibit ester-linked formyl groups, which are critical for their antimicrobial activity.

Charge State and Solubility :

  • The dianionic nature of N-formimidoyl-L-aspartate(2-) increases its water solubility relative to neutral analogs like the Fmoc-protected aspartic acid amide (solubility ~10 mg/mL in DMSO). This property is advantageous for biological applications requiring aqueous compatibility.

Synthetic Utility :

  • N-alpha-Fmoc-L-aspartic acid amide serves as a staple in solid-phase peptide synthesis due to its stability and orthogonal protecting groups. In contrast, N-formimidoyl-L-aspartate(2-)’s charged state limits its use in organic solvents but may facilitate interactions in hydrophilic environments.

Biochemical and Pharmacological Insights

  • Metabolic Pathways: N-Formyl-L-aspartate is a documented intermediate in folate metabolism, whereas N-formimidoyl-L-aspartate(2-)’s role remains speculative. Its imidoyl group may interact with formiminotransferase enzymes, analogous to formiminoglutamate in histidine catabolism.
  • Pharmaceutical Relevance: Formoterol-related compound D, a formamide derivative, highlights the prevalence of formyl-group modifications in drug impurities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-formimidoyl-L-aspartate(2-)
Reactant of Route 2
N-formimidoyl-L-aspartate(2-)

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